molecular formula C26H31N3O2 B11228209 2'-cyclopentyl-1'-oxo-N-(pyridin-2-ylmethyl)-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide

2'-cyclopentyl-1'-oxo-N-(pyridin-2-ylmethyl)-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide

Cat. No.: B11228209
M. Wt: 417.5 g/mol
InChI Key: WPTRIKLIBNRPIC-UHFFFAOYSA-N
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Description

2’-cyclopentyl-1’-oxo-N-(pyridin-2-ylmethyl)-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide is a complex organic compound with a unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-cyclopentyl-1’-oxo-N-(pyridin-2-ylmethyl)-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide involves multiple steps, starting from readily available starting materials. One common approach is the reaction of cyclohexanone with isoquinoline derivatives under specific conditions to form the spiro compound. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also emphasized to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2’-cyclopentyl-1’-oxo-N-(pyridin-2-ylmethyl)-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, using reagents such as sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated derivatives.

Scientific Research Applications

2’-cyclopentyl-1’-oxo-N-(pyridin-2-ylmethyl)-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2’-cyclopentyl-1’-oxo-N-(pyridin-2-ylmethyl)-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.

Comparison with Similar Compounds

Similar Compounds

  • 2’-cyclopentyl-1’-oxo-N-(pyridin-2-ylmethyl)-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide
  • N-(pyridin-2-ylmethyl)benzamide
  • 2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide

Uniqueness

2’-cyclopentyl-1’-oxo-N-(pyridin-2-ylmethyl)-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide stands out due to its spiro structure, which imparts unique steric and electronic properties. This structural feature can enhance its binding affinity to specific molecular targets, making it a valuable compound in drug discovery and development.

Properties

Molecular Formula

C26H31N3O2

Molecular Weight

417.5 g/mol

IUPAC Name

2-cyclopentyl-1-oxo-N-(pyridin-2-ylmethyl)spiro[4H-isoquinoline-3,1'-cyclohexane]-4-carboxamide

InChI

InChI=1S/C26H31N3O2/c30-24(28-18-19-10-6-9-17-27-19)23-21-13-4-5-14-22(21)25(31)29(20-11-2-3-12-20)26(23)15-7-1-8-16-26/h4-6,9-10,13-14,17,20,23H,1-3,7-8,11-12,15-16,18H2,(H,28,30)

InChI Key

WPTRIKLIBNRPIC-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)C(C3=CC=CC=C3C(=O)N2C4CCCC4)C(=O)NCC5=CC=CC=N5

Origin of Product

United States

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